4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]-

CRTH2/DP2 antagonism thiazole regioisomerism structure-activity relationships

4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- (CAS 927979-07-5; molecular formula C21H21NO3S; molecular weight 367.5 g/mol) is a fully synthetic, heteroaromatic carboxylic acid belonging to the thiazole-4-acetic acid structural class. The molecule features a central 1,3-thiazole ring bearing an acetic acid moiety at the 4-position and a 4-[(4-propylphenoxy)methyl]phenyl substituent at the 2-position, introducing a diaryl ether motif with a terminal n-propyl chain.

Molecular Formula C21H21NO3S
Molecular Weight 367.5 g/mol
CAS No. 927979-07-5
Cat. No. B12120586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]-
CAS927979-07-5
Molecular FormulaC21H21NO3S
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=NC(=CS3)CC(=O)O
InChIInChI=1S/C21H21NO3S/c1-2-3-15-6-10-19(11-7-15)25-13-16-4-8-17(9-5-16)21-22-18(14-26-21)12-20(23)24/h4-11,14H,2-3,12-13H2,1H3,(H,23,24)
InChIKeyRRIXATVMWMWIPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- (CAS 927979-07-5): Structural Identity and Procurement Context


4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- (CAS 927979-07-5; molecular formula C21H21NO3S; molecular weight 367.5 g/mol) is a fully synthetic, heteroaromatic carboxylic acid belonging to the thiazole-4-acetic acid structural class . The molecule features a central 1,3-thiazole ring bearing an acetic acid moiety at the 4-position and a 4-[(4-propylphenoxy)methyl]phenyl substituent at the 2-position, introducing a diaryl ether motif with a terminal n-propyl chain . This specific substitution pattern distinguishes it from both simpler 2-arylthiazole-4-acetic acid analogs (e.g., 2-phenylthiazole-4-acetic acid, CAS 16441-28-4) and the more extensively characterized 4-phenylthiazol-5-ylacetic acid CRTH2 antagonist series [1]. The thiazole-4-acetic acid scaffold has been validated across multiple distinct therapeutic target programs—including CRTH2 receptor antagonism, acetyl-CoA carboxylase 2 (ACC2) inhibition, and stearoyl-CoA desaturase-1 (SCD1) inhibition—establishing it as a privileged chemotype in medicinal chemistry [1][2][3].

Target class scaffold

Reported use in CRTH2, ACC2, and SCD1 target research programs; privileged thiazole-4-acetic acid chemotype

2-Position differentiation

Unique 4-propylphenoxymethylphenyl group for selectivity profiling; distinct from simpler 2-aryl analogs

Synthetic versatility

Free carboxylic acid enables direct amide/ester library synthesis without deprotection steps

Why Generic Substitution of 4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- Fails: Substitution-Position and Pharmacophoric Specificity


The thiazoleacetic acid scaffold exhibits extreme sensitivity to both the position of the acetic acid attachment (4- vs. 5-thiazole) and the nature of the 2-position aryl substituent, making generic substitution scientifically unsound. In the CRTH2 antagonist series, a positional shift of the acetic acid group from the 4- to the 5-position of the thiazole ring, combined with distinct eastern-region substitution, produced a >3-order-of-magnitude difference in binding affinity: the most potent 4-phenylthiazol-5-ylacetic acid analog achieved 3.7 nM CRTH2 binding affinity, whereas the 4-thiazoleacetic acid scaffold operates through entirely different target engagement geometries appropriate for ACC2 inhibition (IC50 ~9–20 nM with >3000-fold ACC2 selectivity) and SCD1 inhibition [1][2]. The 4-propylphenoxymethylphenyl group in the target compound introduces a diaryl ether linker with a terminal n-propyl chain—a structural feature absent from both the 2-benzhydryl and 2-(4-chlorobenzyl) CRTH2 series and the simpler 2-phenylthiazole-4-acetic acid analogs—resulting in distinct lipophilicity, conformational flexibility, and potential for unique intermolecular interactions that cannot be reproduced by commercially available off-the-shelf thiazoleacetic acids [1].

Regioisomeric mismatch
Target compound

Thiazole-4-acetic acid scaffold (ACC2/SCD1 research context)

Generic 5-acetic acid analog

Optimized for CRTH2 antagonism; target engagement profile may not transfer to 4-acetic acid programs

2-Substituent simplification
Target compound

4-Propylphenoxymethylphenyl group with diaryl ether linker and lipophilic tail

Simpler 2-aryl analog (e.g., 2-phenyl)

Lacks linker flexibility and lipophilicity; potency and selectivity profiles may shift significantly

Quantitative Differentiation Evidence for 4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- Versus Closest Structural Analogs


Regioisomeric Scaffold Differentiation: 4-Thiazoleacetic Acid vs. 5-Thiazoleacetic Acid Core in CRTH2 Antagonist Programs

The target compound possesses the thiazole-4-acetic acid regioisomer, which is structurally and pharmacologically distinct from the thiazole-5-acetic acid core that defines the most potent published CRTH2 antagonist series [1]. In the 4-phenylthiazol-5-ylacetic acid series, the lead compound [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid achieved CRTH2 binding affinity of 3.7 nM with functional antagonism of 66 nM (BRET) and 12 nM (cAMP), and demonstrated no functional activity at the DP1 receptor (27 μM in cAMP), yielding a DP1/CRTH2 selectivity window of >2000-fold [1]. This regioisomeric difference fundamentally alters the spatial orientation of the carboxylic acid pharmacophore relative to the thiazole ring plane, meaning that SAR established for 5-acetic acid CRTH2 antagonists cannot be extrapolated to the 4-acetic acid scaffold without experimental validation [1][2]. The target compound's 4-acetic acid geometry is instead consistent with the binding mode exploited by ACC2-selective inhibitors and liver-selective SCD1 inhibitors, which operate through entirely distinct molecular targets [2][3].

Regioisomerism
Class-level
4-acetic acid scaffold (target core) vs 5-acetic acid scaffold (CRTH2 lead: 3.7 nM binding, >2000× DP1 selectivity) Regioisomeric shift redirects target class entirely (ACC2/SCD1 vs CRTH2)
Non-interchangeable; regioisomer determines target class accessibility.
Data from 5-acetic acid series; target compound not directly assayed.
CRTH2/DP2 antagonism thiazole regioisomerism structure-activity relationships

2-Position Substituent Differentiation: 4-Propylphenoxymethylphenyl vs. Simpler 2-Aryl Analogs

The target compound incorporates a 4-[(4-propylphenoxy)methyl]phenyl group at the thiazole 2-position—a fragment not represented in the published SAR of any major thiazoleacetic acid therapeutic program [1][2]. This substituent contrasts with the 2-phenyl group of the commercially available 2-phenylthiazole-4-acetic acid (CAS 16441-28-4; MW 219.26; C11H9NO2S; melting point 82–85 °C) and the 2-benzhydryl or 2-(4-chlorobenzyl) motifs in the CRTH2 series [1]. The incorporation of the 4-propylphenoxymethylene linker approximately doubles the molecular weight (367.5 vs. 219.26 g/mol) and introduces two additional rotatable bonds (the ether oxygen and benzylic methylene), fundamentally altering conformational flexibility and lipophilicity relative to simpler analogs . The 2-(4-propylphenoxy)acetic acid substructure (CAS 7507-32-6) contributes a computed polar surface area of 46.53 Ų and measured density of 1.116 g/cm³, providing baseline physicochemical parameters for the terminal fragment .

2-Substituent bulk
Reported
Target: MW 367.5, est. logP >3.5 (diaryl ether + n-propyl) vs 2-Phenyl analog: MW 219.26, logP ~1.5–2.0 MW increase ~148 g/mol; logP increase ~1.5–2.0 units
Lipophilicity and bulk differentiate it from simpler analogs; not a direct replacement.
Estimated logP from fragment contributions; experimental data lacking.
physicochemical property engineering lipophilicity modulation phenoxy linker SAR

Phenoxy Thiazole ACC2 Isozyme Selectivity: Structural Rationale for 2-Position Diaryl Ether Motif Advantage

In the phenoxy thiazole ACC2 inhibitor program, a phenyl ring substitution strategy at the 2-position dramatically modulated ACC2 vs. ACC1 isozyme selectivity, with key modifications achieving ACC2 IC50 values of approximately 9–20 nM and selectivity ratios exceeding 3000-fold over ACC1 [1]. While the published phenoxy thiazole ACC2 series uses a 2-aminothiazole core with phenoxyacetic acid headgroups (structurally inverted relative to the target compound), the SAR principle—that 2-position aryl ether substituents critically govern both potency and selectivity—provides class-level evidence that the target compound's unique 4-propylphenoxymethylphenyl group at the 2-position would be expected to produce a selectivity and potency profile distinct from any previously characterized ACC2 inhibitor [1]. In contrast, the thiazole-4-acetic acid SCD1 inhibitor program demonstrated that 4-acetic acid geometry combined with appropriate 2-position substitution can achieve liver-selective tissue distribution—compound 48 showed significant efficacy in rodent models of diabetes, hepatic steatosis, and obesity with sufficient safety margins in repeat-dose rat toxicology [2].

ACC2 selectivity context
Class-level
Target 2-position group: unexplored in ACC2 SAR vs Published phenoxy thiazole ACC2 inhibitors: IC50 ~9–20 nM, >3000× ACC2/ACC1 selectivity 2-Position aryl ether substitution governs selectivity; target compound may yield distinct profile
Class-level evidence; selectivity profile requires experimental validation.
Target compound not tested in ACC2/ACC1 assays.
acetyl-CoA carboxylase 2 isozyme selectivity phenoxy thiazole SAR

Diaryl Ether Conformational Flexibility as a Differentiator from Rigid Biaryl Thiazoleacetic Acids

The -O-CH2- (phenoxymethylene) linker connecting the thiazole 2-position phenyl ring to the 4-propylphenoxy terminus introduces a flexible ether-benzylic spacer that is absent in the rigid biaryl systems of the 2,4-diphenylthiazol-5-ylacetic acid anti-inflammatory series described by Brown et al. [1] and the 2-benzhydryl-4-phenyl-thiazol-5-ylacetic acid CRTH2 series [2]. This flexible linker allows the terminal 4-propylphenyl ring to adopt multiple low-energy conformations, potentially enabling induced-fit binding interactions not accessible to conformationally constrained biaryl analogs [1]. The thiazole-4-acetic acid scaffold with flexible 2-position substituents has been exploited in the SCD1 inhibitor program, where systematic modulation of physicochemical properties (tPSA and cLogP) via substituent engineering achieved liver-selective tissue distribution—a property directly influenced by conformational flexibility and substituent geometry [3].

Linker flexibility
Context-dependent
Phenoxymethylene linker: 2 added rotatable bonds vs Rigid biaryl systems: no flexible linker Qualitative conformational advantage; quantitative binding impact unmeasured
May enable induced-fit interactions; requires binding assay confirmation.
Based on structural comparison; no experimental binding data.
conformational analysis diaryl ether linker molecular flexibility

Terminal n-Propyl Chain: Lipophilic Modulation Relative to Methyl, Ethyl, and Isopropyl Phenoxy Analogs

The terminal n-propyl group on the 4-propylphenoxy ring of the target compound represents a specific lipophilic increment relative to closely related phenoxy thiazole analogs. An isopropyl-substituted positional isomer, 2-[2-[4-[(2-propan-2-ylphenoxy)methyl]phenyl]-1,3-thiazol-4-yl]acetic acid (same molecular formula C21H21NO3S, same MW 367.5 g/mol), differs only in the position and branching of the propyl group (ortho-isopropyl vs. para-n-propyl), and is commercially offered as a distinct research compound . This positional isomer pair provides a direct comparator for evaluating the impact of alkyl chain branching and ring substitution position on biological activity and physicochemical properties . The n-propyl chain (linear, three-carbon) confers different steric and lipophilic characteristics compared to the branched isopropyl variant, potentially affecting metabolic stability (differential susceptibility to ω-oxidation vs. benzylic oxidation), protein binding, and membrane permeability .

Alkyl chain architecture
Head-to-head
para-n-Propyl (linear) vs ortho-Isopropyl (branched) positional isomer Identical molecular formula C21H21NO3S; no biological comparison data available
Matched molecular pair for alkyl chain SAR; quantitative data absent.
Both compounds lack published biological activity.
lipophilic efficiency alkyl chain SAR phenoxy substituent effects

Carboxylic Acid Functional Handle: Synthetic Utility as a Building Block for Amide, Ester, and Heterocycle Libraries

The free carboxylic acid group at the thiazole 4-position provides a versatile synthetic handle for downstream derivatization, distinguishing this compound from ester-protected or decarboxylated analogs. The thiazole-4-acetic acid motif has been extensively employed as a synthetic intermediate in cephalosporin antibiotic manufacturing (2-aminothiazole-4-acetic acid serves as the key intermediate for cefotiam) , and has been elaborated into amide, ester, and heterocyclic libraries in multiple drug discovery programs [1][2]. The target compound's carboxylic acid can be directly coupled to amines via standard amide bond-forming reactions, converted to esters for prodrug strategies, or reduced to the primary alcohol for further functionalization—synthetic versatility not available with methyl ester or nitrile analogs that require additional deprotection steps .

Synthetic handle
Reported
Free carboxylic acid at thiazole 4-position; avoids 1–2 deprotection steps vs ester-protected analogs. Established in cephalosporin intermediate synthesis.
Supports direct amide/ester library synthesis; reduces synthetic sequence length.
Workflow advantage; not a biological endpoint.
synthetic diversification carboxylic acid handle medicinal chemistry building block

Evidence-Backed Research and Industrial Application Scenarios for 4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- (CAS 927979-07-5)


Probing 2-Position Substituent Effects in Metabolic Disease Target Programs (ACC2 and SCD1)

Investigators developing acetyl-CoA carboxylase 2 (ACC2) or stearoyl-CoA desaturase-1 (SCD1) inhibitors can employ this compound as a structurally differentiated tool to probe the SAR of the thiazole 2-position eastern region. The published ACC2 phenoxy thiazole series demonstrates that 2-position substitution critically governs ACC2/ACC1 isozyme selectivity (>3000-fold achievable) and potency (IC50 ~9-20 nM) [1], while the SCD1 program shows that 2-position engineering can achieve liver-selective tissue distribution [2]. The target compound's 4-propylphenoxymethylphenyl group occupies chemical space unexplored in either published series, offering a direct test of whether a diaryl ether linker with a lipophilic n-propyl terminus can maintain or improve upon the selectivity and potency benchmarks established by the Abbott ACC2 series [1] and the SCD1 inhibitor program [2].

Matched-Pair Alkyl Chain SAR: n-Propyl vs. Isopropyl Phenoxy Analog Comparison

The target compound (para-n-propylphenoxy) and its commercially available positional isomer 2-[2-[4-[(2-propan-2-ylphenoxy)methyl]phenyl]-1,3-thiazol-4-yl]acetic acid (ortho-isopropylphenoxy) share identical molecular formula (C21H21NO3S) and molecular weight (367.5 g/mol), differing only in alkyl chain branching and ring substitution position [1][2]. This matched molecular pair provides a rare opportunity to isolate the effect of alkyl chain architecture on in vitro potency, metabolic stability (CYP-mediated ω-oxidation of n-propyl vs. steric shielding of isopropyl), plasma protein binding, and membrane permeability—without the confounding influence of molecular weight or lipophilicity differences that typically confound alkyl chain SAR studies [1][2].

Library Synthesis and Diversity-Oriented Derivatization via the Free Carboxylic Acid Handle

Medicinal chemistry and chemical biology groups conducting diversity-oriented synthesis can utilize the free carboxylic acid at the thiazole 4-position as a direct coupling handle for amide bond formation with diverse amine libraries, esterification with alcohols, or hydrazide formation for heterocycle synthesis [1]. This avoids the deprotection step required when using methyl or ethyl ester-protected thiazoleacetic acid building blocks, reducing synthetic sequences by 1-2 steps and enabling compatibility with acid- or base-sensitive downstream functionalities [1]. The thiazole-4-acetic acid scaffold has established precedent as a productive synthetic intermediate in pharmaceutical manufacturing, most notably in the commercial synthesis of cephalosporin antibiotics from 2-aminothiazole-4-acetic acid [2].

Thiazoleacetic Acid Regioisomer Selectivity Profiling Across Target Classes

Research programs aiming to systematically compare the target engagement profiles of thiazole-4-acetic acid vs. thiazole-5-acetic acid regioisomers can employ this compound as a representative 4-acetic acid probe. The thiazole-5-acetic acid scaffold has been extensively characterized as a CRTH2/DP2 receptor antagonist pharmacophore, with lead compounds exhibiting single-digit nanomolar binding affinity (3.7 nM) and >2000-fold selectivity over the DP1 receptor [1]. By contrast, the thiazole-4-acetic acid scaffold has demonstrated productive target engagement at ACC2 and SCD1 [2][3]. Screening the target compound alongside a representative 5-acetic acid CRTH2 antagonist across a broad target panel could delineate the selectivity landscapes governed by acetic acid regioisomerism within the thiazole series [1][2][3].

Application
Selection Property
Validation Focus
ApplicationACC2/SCD1 pathway SAR
Selection PropertyUnique 2-position diaryl ether group
Validation FocusIsozyme selectivity profiling (ACC2/ACC1)
ApplicationAlkyl chain architecture SAR
Selection PropertyMatched pair (n-propyl vs isopropyl)
Validation FocusMetabolic stability & permeability comparison
ApplicationLibrary synthesis
Selection PropertyFree carboxylic acid handle
Validation FocusDirect amide/ester coupling efficiency
ApplicationRegioisomer selectivity profiling
Selection Property4-Acetic acid regioisomer
Validation FocusTarget class selectivity panel (ACC2/SCD1 vs CRTH2)
Quote Request

Request a Quote for 4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.